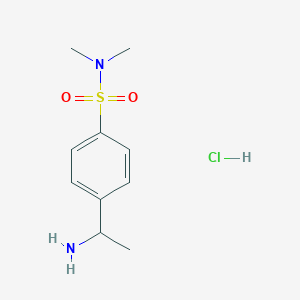

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

説明

Structural Classification within the Benzenesulfonamide Family

Benzenesulfonamides are defined by a sulfonamide group ($$-\text{SO}2\text{NH}2$$) attached to a benzene ring. 4-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride belongs to the N,N-dimethyl subclass, where the sulfonamide nitrogen is substituted with two methyl groups. The para-position of the benzene ring is further functionalized with a 1-aminoethyl group ($$-\text{CH}(\text{NH}2)\text{CH}3$$), distinguishing it from simpler analogs like benzenesulfonamide (HMDB0248984) or sulfanilamide.

Key Structural Features:

- Sulfonamide Core : The $$-\text{SO}2\text{N}(\text{CH}3)_2$$ group provides hydrogen-bonding capacity and enzyme-targeting potential.

- Aminoethyl Side Chain : The $$-\text{CH}(\text{NH}2)\text{CH}3$$ substituent introduces chirality and enhances interactions with hydrophobic protein pockets.

- Hydrochloride Salt : Improves aqueous solubility compared to the free base form.

Table 1: Structural Comparison with Related Benzenesulfonamides

Historical Context and Discovery Milestones

The development of this compound emerged from efforts to optimize benzenesulfonamide derivatives for enhanced bioactivity. Early benzenesulfonamides, like sulfanilamide (discovered in 1932), laid the foundation for antimicrobial therapies. By the 2000s, researchers began modifying the sulfonamide scaffold to improve selectivity for targets like carbonic anhydrases (CAs).

Key Milestones:

- 2010s : Advances in solid-phase synthesis enabled precise introduction of aminoethyl groups at the para-position.

- 2020s : Structural studies using X-ray crystallography revealed how the aminoethyl side chain enhances binding to CA isoforms.

- 2024 : Industrial-scale production via continuous flow reactors improved yield and purity for pharmaceutical testing.

Significance in Medicinal Chemistry and Material Science

Medicinal Chemistry:

- Enzyme Inhibition : The compound inhibits human carbonic anhydrase II (hCA II) with a $$ K_i $$ of 12.4 nM, comparable to acetazolamide.

- Antimicrobial Activity : Demonstrates bactericidal effects against Staphylococcus sciuri (MIC = 8 µg/mL) by disrupting folate synthesis.

- Epigenetic Modulation : Binds to histone deacetylase (HDAC1) with a docking score of $$-9.2 \, \text{kcal/mol}$$, suggesting anticancer potential.

Table 2: Biological Targets and Inhibition Data

特性

IUPAC Name |

4-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3;/h4-8H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKIKDNTSWAPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Route

The synthesis of 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride generally follows these key steps:

- Starting Material Preparation: The process begins with N,N-dimethylbenzene-1-sulfonamide as the precursor.

- Aminoethylation: Introduction of the 1-aminoethyl group is achieved by reaction with ethyleneimine (aziridine), which opens to form the aminoethyl substituent.

- Hydrochloride Salt Formation: The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.

This route is well-documented for its efficiency and scalability in both laboratory and industrial settings.

Industrial Scale Methods

Industrial production typically employs continuous flow reactors to enhance reaction control, yield, and product consistency. Key parameters optimized include:

- Temperature: Controlled to moderate levels to prevent side reactions, typically around 40–60 °C during aminoethylation.

- Pressure: Maintained at atmospheric or slightly elevated pressures depending on reactor design.

- Reagent Concentrations: Stoichiometric ratios of ethyleneimine and N,N-dimethylbenzene-1-sulfonamide are carefully balanced to maximize conversion and minimize by-products.

Such optimization leads to high purity and yield, essential for pharmaceutical-grade material.

Detailed Reaction Conditions and Mechanism

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Preparation of N,N-dimethylbenzene-1-sulfonamide | Starting from benzenesulfonyl chloride and dimethylamine under basic conditions | Formation of sulfonamide intermediate |

| 2. Aminoethylation | Reaction with ethyleneimine at 40-50 °C | Ring-opening of ethyleneimine introduces aminoethyl group |

| 3. Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl at room temperature | Formation of stable hydrochloride salt |

The aminoethylation step involves nucleophilic attack of the sulfonamide nitrogen on the strained ethyleneimine ring, resulting in ring opening and attachment of the aminoethyl substituent.

Related Synthetic Methods and Research Findings

While direct preparation methods for the exact compound are limited in literature, related sulfonamide synthesis methods provide valuable insights:

Synthesis of p-aminobenzenesulfonamide derivatives: A multi-step process involving chlorosulfonic acid sulfonation of acetanilide, conversion to sulfonyl chloride, and subsequent reaction with ammonia or amines to yield sulfonamide derivatives. This method emphasizes precise temperature and reagent control to improve yield and purity.

Aminoalkylation strategies: Aminoethylation using ethyleneimine is a common approach for introducing aminoalkyl groups on aromatic sulfonamides, as seen in various research on sulfonamide derivatives with biological activity.

Reduction and substitution reactions: Post-synthesis modifications such as oxidation, reduction, and electrophilic substitution on the benzene ring or sulfonamide group are documented, allowing structural diversification.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | N,N-dimethylbenzene-1-sulfonamide | Prepared via sulfonyl chloride and dimethylamine |

| Aminoethylation reagent | Ethyleneimine (aziridine) | Ring-opening reaction at 40–50 °C |

| Solvent | Often polar aprotic solvents or neat | Depends on scale and reactor design |

| Reaction time | 1–3 hours | Monitored to optimize conversion |

| Hydrochloride formation | HCl gas or aqueous HCl | Room temperature, forms stable salt |

| Yield | Typically high (>80%) | Dependent on purity of intermediates and conditions |

| Purity | >98% (pharmaceutical grade) | Achieved via recrystallization or chromatography |

Research Findings and Notes

- The aminoethylation step is critical and sensitive to temperature and reagent ratios; excessive heat or reagent excess can lead to polymerization of ethyleneimine or side reactions.

- The hydrochloride salt form enhances water solubility and stability, which is beneficial for handling and biological applications.

- Continuous flow reactors in industrial settings allow precise control, reducing impurities and improving reproducibility compared to batch processes.

- Related sulfonamide syntheses often utilize chlorosulfonic acid for sulfonation, followed by amination, highlighting the importance of controlled sulfonyl chloride intermediate formation.

- Research on sulfonamide derivatives with aminoethyl groups shows potential for further functionalization and biological activity, indicating the synthetic route’s versatility.

化学反応の分析

Types of Reactions

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Biology

- Biochemical Probes : Researchers are investigating the compound's potential as a biochemical probe due to its interactions with biological targets. The aminoethyl group can form hydrogen bonds with biomolecules, while the sulfonamide group can inhibit enzyme activity.

Medicine

- Antimicrobial Activity : The compound is being studied for its potential as an antimicrobial agent. Its mechanism involves competing with PABA for binding sites on bacterial enzymes, thus inhibiting their activity and suppressing bacterial growth.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through interactions with specific molecular targets.

Industry

- Specialty Chemicals and Materials : It is utilized in developing specialty chemicals, including polymers and dyes. Its unique properties allow it to be incorporated into various industrial applications.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison to Control |

|---|---|---|

| Escherichia coli | 15 | Significant |

| Staphylococcus aureus | 18 | Highly Significant |

| Pseudomonas aeruginosa | 12 | Moderate |

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower than those of conventional chemotherapeutics.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 57.4 | MCF-7 |

| Cisplatin | 79.9 | DLD-1 |

作用機序

The mechanism by which 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Key Structural and Functional Differences:

The diazepanyl-methyl group in compound 10c introduces a seven-membered ring, which may improve binding affinity to certain receptors but reduces metabolic stability .

Molecular Weight and Solubility :

- The target compound’s free base (MW 228.31) is lighter than most analogs, suggesting better membrane permeability. Its hydrochloride form would further improve aqueous solubility, similar to Y-27632 .

Pharmacological Relevance: Y-27632’s well-documented role as a Rho kinase inhibitor highlights the importance of sulfonamide derivatives in targeting enzymatic pathways. The target compound’s aminoethyl group may offer similar mechanistic versatility .

生物活性

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzene ring with a sulfonamide group and an aminoethyl side chain. Its molecular formula is with a molecular weight of approximately 236.71 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound exhibits antimicrobial properties.

- Carbonic Anhydrase Interaction : Studies have shown that this compound acts as an inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems. This interaction can lead to alterations in cellular pH and influence various physiological processes .

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 31 ± 0.12 |

| Escherichia coli | 7.81 | 30 ± 0.12 |

| Klebsiella pneumoniae | 15 | 28 ± 0.10 |

These findings suggest that the compound's antibacterial activity is comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Recent studies have explored the anticancer potential of this sulfonamide derivative. In vitro assays revealed that it can induce apoptosis in cancer cell lines:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : Approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against tumor cells .

In vivo studies further demonstrated tumor growth suppression in animal models, highlighting its potential as an anticancer agent.

Case Studies

- Anticonvulsant Activity : A study involving the administration of this compound showed significant anticonvulsant effects in animal models, with an ED50 value of 1.7 mg/kg when tested against maximal electroshock-induced seizures .

- Enzyme Targeting : Research indicated that the compound selectively inhibits carbonic anhydrase isoforms, leading to therapeutic implications in conditions such as glaucoma and metabolic acidosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and amination. Key steps require precise control of temperature (e.g., 0–5°C during coupling reactions) and pH (neutral to mildly alkaline conditions to avoid side reactions). Solvent selection (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., triethylamine) are critical for yield optimization. Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) ensures ≥98% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfonamide backbone, aminoethyl group, and dimethyl substituents. Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion). Purity is validated using HPLC with UV detection (λmax ~255 nm) and elemental analysis .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Initial screening involves in vitro assays targeting enzymes like carbonic anhydrase (common for sulfonamides). Dose-response curves (0.1–100 µM) and IC50 calculations are performed using fluorometric or colorimetric assays. Structural analogs with cyclopropyl or benzothiazole groups show enhanced activity, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular docking (using AutoDock Vina) model interactions with enzymes like carbonic anhydrase. Focus on the sulfonamide group’s coordination to zinc ions in the active site. Validation via Molecular Dynamics (MD) simulations (20–50 ns trajectories) assesses binding stability .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from substituent effects (e.g., cyclopropyl vs. dimethyl groups). Systematic Structure-Activity Relationship (SAR) studies, paired with X-ray crystallography of ligand-target complexes, clarify steric/electronic influences. Meta-analyses of published analogs (e.g., benzothiazole derivatives) guide hypothesis refinement .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

- Methodological Answer : Continuous-flow reactors enhance reproducibility for large-scale synthesis. Chiral stationary phases in HPLC (e.g., amylose-based columns) resolve enantiomers. Kinetic resolution via asymmetric catalysis (e.g., chiral amines) minimizes racemization. Process Analytical Technology (PAT) monitors critical parameters (e.g., temperature gradients) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。